1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCC-134 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: The cyclobutane ring is synthesized through a cyclization reaction.
Introduction of the imidazole group: This is achieved through a nucleophilic substitution reaction.
Attachment of the benzoyl group: This step involves an acylation reaction using benzoyl chloride.
Methylation of the amine group: The final step involves the methylation of the amine group using methyl iodide
Industrial Production Methods
Industrial production of MCC-134 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
MCC-134 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazole derivatives
Scientific Research Applications
MCC-134 has a wide range of applications in scientific research:
Chemistry: Used as a reagent to study the properties of ATP-sensitive potassium channels.
Biology: Helps in understanding the role of potassium channels in cellular processes.
Medicine: Investigated for its potential in treating conditions related to vascular relaxation and cardiac protection.
Industry: Used in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
MCC-134 exerts its effects by interacting with ATP-sensitive potassium channels. It acts as an inverse agonist for pancreatic-type channels and an agonist for smooth muscle-type channels. This dual action helps in understanding the role of these channels in various physiological processes. The compound inhibits mitochondrial ATP-sensitive potassium channels, which plays a role in cardioprotection by preventing ischemic preconditioning .
Comparison with Similar Compounds
Similar Compounds
Aprikalim: Another compound that interacts with ATP-sensitive potassium channels but lacks the dual action of MCC-134.
Diazoxide: A potassium channel opener used in the treatment of hypertension and hypoglycemia.
Pinacidil: A vasodilator that opens potassium channels but does not inhibit mitochondrial channels
Uniqueness of MCC-134
MCC-134 is unique due to its ability to both open surface ATP-sensitive potassium channels and inhibit mitochondrial ATP-sensitive potassium channels. This dual action makes it a valuable tool in studying the role of these channels in various physiological and pathophysiological processes .
Properties
CAS No. |
181238-67-5 |
---|---|
Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide |
InChI |
InChI=1S/C16H17N3OS/c1-17-15(21)16(7-2-8-16)14(20)12-3-5-13(6-4-12)19-10-9-18-11-19/h3-6,9-11H,2,7-8H2,1H3,(H,17,21) |
InChI Key |
TUMUOLDYJYUKOV-UHFFFAOYSA-N |
SMILES |
CNC(=S)C1(CCC1)C(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Canonical SMILES |
CNC(=S)C1(CCC1)C(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(4-(1H-imidazol-1-yl)benzoyl)-N-methylcyclobutanecarbothioamide MCC 134 MCC-134 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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